molecular formula C24H25N5O2S B2711896 N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872996-23-1

N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Número de catálogo: B2711896
Número CAS: 872996-23-1
Peso molecular: 447.56
Clave InChI: PKCCXVIYNJOZAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(6-((2,5-Dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a thioether-linked 2,5-dimethylbenzyl group and a 4-methoxybenzamide side chain. The 4-methoxybenzamide moiety may enhance metabolic stability compared to ester-based analogs, while the thioether group contributes to lipophilicity, influencing membrane permeability .

Propiedades

IUPAC Name

N-[2-[6-[(2,5-dimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-16-4-5-17(2)19(14-16)15-32-23-11-10-21-26-27-22(29(21)28-23)12-13-25-24(30)18-6-8-20(31-3)9-7-18/h4-11,14H,12-13,15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCCXVIYNJOZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

1. Structural Overview

This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The presence of the thioether and methoxy groups in its structure enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Structure

  • Molecular Formula : C19H22N4OS
  • SMILES Notation : CC(C)C1=NNC(=N1)C(C2=CC=CC=C2OC)=C(SCC3=NC(=C(N=C3)N)C(C)=C)C

Antimicrobial Properties

Research indicates that compounds with triazole moieties often exhibit significant antimicrobial activity. A study on related triazole derivatives demonstrated promising in vitro activity against various pathogens including Staphylococcus aureus and Escherichia coli .

CompoundMIC (µM/mL)Target Organism
Triazole Derivative 10.012S. aureus
Triazole Derivative 20.003E. coli

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. A related compound showed inhibition of cancer cell proliferation in vitro, suggesting that modifications to the triazole structure can enhance cytotoxicity against cancer cells .

The mechanism of action for N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.
  • Interference with DNA Synthesis : Triazoles can disrupt DNA replication in microbial cells.

Case Study 1: Antimicrobial Evaluation

In a study evaluating various triazole derivatives for antimicrobial activity, N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide was tested against Candida albicans and showed notable inhibitory effects.

Case Study 2: Anticancer Potential

Another study focused on the anticancer potential of related compounds revealed that modifications at the benzamide position significantly enhance cytotoxicity against breast cancer cell lines .

5. Conclusion

N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide represents a promising candidate for further research due to its diverse biological activities. Its potential as an antimicrobial and anticancer agent underscores the importance of continued exploration into its pharmacological properties.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues from the I-Series (Molecules, 2011)

describes several ethyl benzoate derivatives with heterocyclic substituents (e.g., pyridazine, isoxazole) linked via phenethylamino or phenethylthio groups. Key comparisons include:

Compound Core Heterocycle Substituent Groups Functional Groups Hypothesized Properties
Target Compound Triazolo[4,3-b]pyridazine 2,5-Dimethylbenzylthio, 4-methoxybenzamide Thioether, amide Enhanced metabolic stability, lipophilic
I-6230 Pyridazin-3-yl Phenethylamino, ethyl benzoate Ester, amine Esterase susceptibility, moderate polarity
I-6373 3-Methylisoxazol-5-yl Phenethylthio, ethyl benzoate Thioether, ester Moderate stability, intermediate lipophilicity

Key Differences :

  • Functional Groups : The amide group in the target compound is less prone to hydrolysis than the ester groups in the I-series, suggesting better metabolic stability .
  • Substituents : The 2,5-dimethylbenzylthio group introduces steric bulk and lipophilicity, which may enhance membrane permeability but could reduce solubility compared to smaller substituents in the I-series .

Research Findings and Implications

Activity and Toxicity Profiles
  • The thioether and amide groups may synergize to improve target selectivity .
  • Toxicity: While highlights carcinogenic risks of heterocyclic amines (e.g., IQ compounds), the target compound’s distinct scaffold (non-amine triazolo-pyridazine) likely mitigates such risks. However, prolonged exposure studies are warranted .
Pharmacokinetic Predictions
  • Solubility : The 4-methoxybenzamide and thioether groups may reduce aqueous solubility compared to polar ester-based I-series compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.